5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole
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Overview
Description
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process involves the use of (N-Boc-azetidin-3-ylidene)acetate obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific chemical properties and biological activities. The unique combination of azetidine and triazole rings in this compound provides it with distinct advantages in various applications.
Biological Activity
5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H18N4 with a molecular weight of approximately 218.30 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole Derivative A | HCT-116 (Colon Carcinoma) | 6.2 |
Triazole Derivative B | T47D (Breast Cancer) | 27.3 |
Triazole Derivative C | MCF7 (Breast Cancer) | 43.4 |
These results suggest that modifications in the triazole structure can significantly impact cytotoxicity and selectivity against cancer cells .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokine production and reduce oxidative stress in macrophage cell lines. For example, a related study indicated that certain triazoles could decrease nitric oxide production in RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of triazoles often stems from their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of various enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Modulation of Signaling Pathways : Triazoles may alter signaling pathways associated with cell proliferation and survival.
Study on Anticancer Activity
In a study focusing on the anticancer effects of triazoles, researchers synthesized several derivatives and tested their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the azetidine group significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values below 10 μM against aggressive cancer types .
Study on Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of a series of triazole compounds on RAW264.7 macrophages. The results indicated that specific substitutions on the triazole ring enhanced the compounds' ability to reduce inflammation markers like TNF-alpha and IL-6 .
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)4-10-13-11(15(3)14-10)5-9-6-12-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
SKJSUPTUNIITRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)CC2CNC2)C |
Origin of Product |
United States |
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